molecular formula C19H19N3O5S B2917665 N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide CAS No. 932320-69-9

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide

Cat. No. B2917665
CAS RN: 932320-69-9
M. Wt: 401.44
InChI Key: PSGQRWJLGJXUJT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide, also known as MS023, is a chemical compound that has been developed for its potential therapeutic effects. This compound has been studied extensively for its ability to target specific biological pathways, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Environmental Contamination and Removal Techniques

Research on the contamination and removal of similar compounds, like sulfamethoxazole, highlights the environmental impact of persistent organic pollutants originating from pharmaceutical industries. These studies emphasize the importance of developing sustainable and cost-effective removal technologies, such as adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs), to mitigate environmental pollution (Prasannamedha & Kumar, 2020).

Pharmacology and Metabolism

Insights into the metabolism of drugs like paracetamol and their potential genetic differences suggest a complex interplay between genetic profiles and drug metabolism. Such studies underscore the significance of understanding the metabolic pathways and genetic predispositions affecting drug efficacy and safety (Zhao & Pickering, 2011).

Therapeutic Applications and Drug Development

The exploration of carbonic anhydrase inhibitors for glaucoma treatment and AMPA receptor agonists for depression underscores the continuous effort in drug development to find more effective and safer therapeutic options. These studies highlight the potential for novel drug discovery and the importance of targeting specific receptors or enzymes for disease management (Masini et al., 2013); (Yang et al., 2012).

Novel Synthesis and Pharmaceutical Impurities

Research on the novel synthesis of omeprazole and the identification of pharmaceutical impurities in proton pump inhibitors illustrates the ongoing advancements in pharmaceutical manufacturing processes. Such studies are crucial for improving drug purity, efficacy, and safety (Saini et al., 2019).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-14-3-9-17(10-4-14)28(25,26)22-12-11-21(19(22)24)13-18(23)20-15-5-7-16(27-2)8-6-15/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGQRWJLGJXUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide

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